molecular formula C16H32O2 B14718562 Pentyl Undecanoate CAS No. 10484-11-4

Pentyl Undecanoate

Cat. No.: B14718562
CAS No.: 10484-11-4
M. Wt: 256.42 g/mol
InChI Key: RDOSVFWJFQNBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl undecanoate, also known as pentyl undecylate or undecanoic acid pentyl ester, is an organic compound with the molecular formula C₁₆H₃₂O₂. It is an ester formed from the reaction between pentanol and undecanoic acid. This compound is known for its applications in various industries, including cosmetics and fragrances, due to its pleasant odor and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl undecanoate is typically synthesized through an esterification reaction. This involves the reaction of pentanol with undecanoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is as follows:

C5H11OH+C11H23COOHC16H32O2+H2O\text{C}_5\text{H}_{11}\text{OH} + \text{C}_{11}\text{H}_{23}\text{COOH} \rightarrow \text{C}_{16}\text{H}_{32}\text{O}_2 + \text{H}_2\text{O} C5​H11​OH+C11​H23​COOH→C16​H32​O2​+H2​O

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for higher yields and efficiency. The process involves:

  • Using a continuous flow reactor to maintain a steady supply of reactants and removal of products.
  • Employing a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
  • Utilizing azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Pentyl undecanoate primarily undergoes hydrolysis, transesterification, and reduction reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to pentanol and undecanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.

Major Products Formed:

  • Hydrolysis yields pentanol and undecanoic acid.
  • Transesterification produces a new ester and a different alcohol.
  • Reduction results in the formation of pentanol and undecanol.

Scientific Research Applications

Pentyl undecanoate finds applications in various fields of scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in studies involving esterases and lipases, enzymes that catalyze the hydrolysis of esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Widely used in the formulation of cosmetics, fragrances, and flavorings due to its pleasant odor and stability.

Mechanism of Action

Pentyl undecanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl myristate. These compounds share similar properties, such as being esters with pleasant odors and applications in fragrances and flavorings. this compound is unique due to its longer carbon chain, which imparts greater stability and a distinct odor profile.

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Isopropyl myristate
  • Hexyl laurate

Pentyl undecanoate stands out due to its specific combination of pentanol and undecanoic acid, providing unique properties that are valuable in various applications.

Properties

CAS No.

10484-11-4

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

pentyl undecanoate

InChI

InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3-15H2,1-2H3

InChI Key

RDOSVFWJFQNBEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.